3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol
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Overview
Description
3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol is an organic compound with a complex structure characterized by multiple methoxymethyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 3,3’,5,5’-tetrakis(hydroxymethyl)biphenyl with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of hydroxyl groups to methoxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of optimized catalysts and reaction conditions is crucial to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent biphenyl compound.
Substitution: Methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate the biphenyl core.
Scientific Research Applications
3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrakis(hydroxymethyl)biphenyl: A precursor in the synthesis of 3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol.
3,3’,5,5’-Tetramethylbenzidine: Another biphenyl derivative with distinct chemical properties and applications.
Uniqueness
3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol is unique due to its multiple methoxymethyl groups, which confer specific electronic and steric properties. These properties make it suitable for specialized applications in various fields of research and industry.
Biological Activity
3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol (CAS No. 455943-61-0) is a synthetic organic compound known for its potential biological activities. With a molecular formula of C20H26O6 and a molecular weight of 362.42 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.
The structural formula of this compound is represented as follows:
This compound features methoxymethyl groups that may contribute to its solubility and biological interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. The presence of hydroxyl groups in the structure may facilitate radical scavenging activities.
- Anticancer Potential : Preliminary studies indicate that biphenyl derivatives can inhibit cancer cell proliferation. This compound's structural characteristics suggest it may interact with cellular pathways involved in tumorigenesis.
- Bromodomain Inhibition : Similar compounds have been studied for their ability to inhibit bromodomain and extraterminal (BET) proteins, which play a role in cancer progression and inflammation.
Case Studies and Experimental Data
A study focusing on related biphenyl compounds demonstrated their ability to modulate gene expression linked to cancer pathways. The following table summarizes key findings from research on biphenyl derivatives:
In Vitro Studies
In vitro studies have indicated that this compound exhibits low cytotoxicity across various cancer cell lines. For instance:
- Leukemia Cell Lines : When tested against MOLM-14 and CCRF-CEM cells, the compound showed minimal cytotoxic effects with EC50 values exceeding 5 µM.
- MYC Gene Expression : The compound was observed to reduce MYC gene expression in a concentration-dependent manner.
Properties
IUPAC Name |
4-[4-hydroxy-3,5-bis(methoxymethyl)phenyl]-2,6-bis(methoxymethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-23-9-15-5-13(6-16(10-24-2)19(15)21)14-7-17(11-25-3)20(22)18(8-14)12-26-4/h5-8,21-22H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIUAEPQGMOWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1O)COC)C2=CC(=C(C(=C2)COC)O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455943-61-0 |
Source
|
Record name | 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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